molecular formula C14H8N2O3S2 B2398491 2-(1,3-Benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde CAS No. 730951-41-4

2-(1,3-Benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde

Cat. No. B2398491
CAS RN: 730951-41-4
M. Wt: 316.35
InChI Key: FLSRTGFBOYMPRY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives generally consists of a benzene ring fused to a thiazole ring. The specific structure of “2-(1,3-Benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde” would include these rings, along with a sulfanyl group and a nitrobenzaldehyde group attached at the 2nd position of the benzothiazole .

Scientific Research Applications

  • Antitumor Activity 2-(1,3-Benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde has demonstrated antitumor effects. It inhibits the growth of cancer cells, particularly those in the colon and lung.
  • Antiviral Properties The compound exhibits antiviral activity against herpes simplex virus type 1 (HSV-1).
  • Antibacterial and Antifungal Effects 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-phenylacetamide displays antibacterial and antifungal properties.
  • Synthetic Methodology Scientists have developed synthetic routes to prepare this compound, including multi-step processes involving cyclization, amidation, and sulfonation.
  • Anticonvulsant Evaluation

    • Although not explicitly mentioned in the provided information, benzothiazole derivatives have been investigated for their anticonvulsant properties .
  • Crystallography and Structural Studies X-ray diffraction studies have revealed the crystal structure of 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-phenylacetamide.
  • Toxicity and Safety Assessment Researchers have assessed the compound’s safety profile in scientific experiments.

Future Directions

Benzothiazole derivatives are a promising class of compounds for drug development due to their diverse biological activities. Future research could focus on synthesizing new benzothiazole derivatives, including “2-(1,3-Benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde”, and studying their biological activities .

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O3S2/c17-8-9-7-10(16(18)19)5-6-12(9)20-14-15-11-3-1-2-4-13(11)21-14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSRTGFBOYMPRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde

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